Bienvenue dans la boutique en ligne BenchChem!

Iotrizoic acid

Contrast Media Hepatobiliary Imaging Pharmacokinetics

Iotrizoic acid (CAS 16024-67-2) is an iodinated organic compound formally classified as a diagnostic X-ray contrast medium. It is a member of the triiodobenzoic acid family and is characterized as an ionic monomeric contrast agent, differing from both non-ionic monomers and ionic dimers.

Molecular Formula C18H24I3NO8
Molecular Weight 763.1 g/mol
CAS No. 16024-67-2
Cat. No. B096648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIotrizoic acid
CAS16024-67-2
Molecular FormulaC18H24I3NO8
Molecular Weight763.1 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I
InChIInChI=1S/C18H24I3NO8/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-11-14(23)22-17-13(20)10-12(19)15(16(17)21)18(24)25/h10H,2-9,11H2,1H3,(H,22,23)(H,24,25)
InChIKeyDTUIYHKGHZRDJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iotrizoic Acid (CAS 16024-67-2) for Procurement: A Niche Ionic Monomeric Radiocontrast Agent


Iotrizoic acid (CAS 16024-67-2) is an iodinated organic compound formally classified as a diagnostic X-ray contrast medium [1]. It is a member of the triiodobenzoic acid family and is characterized as an ionic monomeric contrast agent, differing from both non-ionic monomers and ionic dimers [2]. Its molecular formula is C₁₈H₂₄I₃NO₈, with a molecular weight of 763.1 g/mol and an elemental iodine content of 49.89% by weight [3], . Designated with the International Nonproprietary Name (INN) 'iotrizoic acid' and assigned the ATC code V08AC, it is categorized as a water-soluble, hepatotropic X-ray contrast medium [4], [1].

Why Sourcing Iotrizoic Acid (CAS 16024-67-2) Isn't Interchangeable with Diatrizoate or Iothalamate


Substituting iotrizoic acid with the more common ionic monomeric contrast agents diatrizoic acid or iothalamic acid is scientifically invalid due to fundamental structural and functional property differences that critically impact their application profile. While diatrizoic and iothalamic acids are primarily nephrotropic, water-soluble contrast agents (ATC: V08AA) designed for renal excretion and vascular imaging, iotrizoic acid is classified as a hepatotropic agent (ATC: V08AC) with a distinct molecular structure that promotes hepatic uptake and biliary excretion [1], [2]. Furthermore, their chemical structures are distinct: diatrizoic acid is a fully acetylated derivative, whereas iotrizoic acid incorporates a unique pentaethylene glycol methyl ether side chain, fundamentally altering its lipophilicity and protein-binding characteristics , [3]. Procurement of the wrong ionic monomer will result in a vastly different biodistribution and imaging target, rendering it unsuitable for preclinical hepatobiliary imaging protocol development [2].

Quantitative Differentiation of Iotrizoic Acid (CAS 16024-67-2) from Generic Ionic Monomers


Hepatobiliary vs. Renal Target Specificity: Iotrizoic Acid vs. Iothalamic Acid

The ATC classification provides the primary differentiator. Iotrizoic acid is classified as V08AC (Water-soluble, hepatotropic X-ray contrast media), directly contrasting with the common ionic monomers iothalamic and diatrizoic acids, which are classified as V08AA (Water-soluble, nephrotropic, high-osmolar X-ray contrast media) [1]. This classification difference is rooted in distinct pharmacokinetic pathways: V08AC agents are designed for active hepatic uptake and subsequent biliary excretion, making them suitable for cholecystography and cholangiography, whereas V08AA agents rely on passive glomerular filtration for renal excretion, used for angiography and urography [2]. A specific study on structurally related triiodobenzene derivatives confirmed that biliary excretion in perfused rat liver was negligible for diatrizoic acid, whereas hepatotropic agents exhibited high biliary transport rates [3]. Using a nephrotropic agent for a hepatobiliary target will fail to opacify the biliary tree.

Contrast Media Hepatobiliary Imaging Pharmacokinetics Biliary Excretion

Elemental Iodine Content: Iotrizoic Acid vs. Iothalamic Acid

The mass attenuation coefficient for X-rays is directly proportional to the iodine content per unit volume. The elemental iodine content of iotrizoic acid is 49.89% w/w . This value is lower than that of the common ionic monomer iothalamic acid (C₁₁H₉I₃N₂O₄, MW 613.9 g/mol), which has an iodine content of 62.0% w/w [1]. While this initially appears to be a disadvantage for radiocontrast efficiency, the lower iodine mass fraction in iotrizoic acid is a deliberate trade-off for its unique long polyether side chain. This side chain enhances aqueous solubility and alters protein binding, facilitating the hepatobiliary targeting mechanism that is absent in high-iodine-content nephrotropic monomers [2]. For equivalent iodine mass delivery, a larger mass of iotrizoic acid is required, but this is offset by the gain in target tissue specificity.

Radiopacity Elemental Analysis Contrast Media Iodine Content

Clinical Development Status: Iotrizoic Acid as a Research-Use-Only (RUO) vs. Approved Diatrizoate Salts

Iotrizoic acid has a clinically 'Inactive' status with no approved indications, countries, or known adverse events recorded in major drug databases . This contrasts sharply with the comparator diatrizoic acid, whose meglumine and sodium salt formulations (e.g., Gastrografin, Hypaque) are FDA-approved and widely used in clinical practice for gastrointestinal and angiographic imaging [1]. The current market availability of iotrizoic acid is restricted to research-use-only (RUO) reagent supply, commonly requiring custom synthesis with a lead time of 2 to 4 months . This status is not a reflection of inherent inferiority but highlights an important procurement reality for researchers: it is a specialized tool for preclinical hepatobiliary imaging protocol development rather than a validated clinical agent .

Clinical Status Regulatory Research Use Only Contrast Media

Ionic Monomer Classification and Predicted High Osmolality: Iotrizoic Acid vs. Non-ionic Monomers

As an ionic monomeric triiodobenzoic acid derivative, iotrizoic acid dissociates into a radiopaque anion and a cation (typically sodium or meglumine) in solution, a property it shares with diatrizoate and iothalamate [1]. This ionic nature dictates that iotrizoic acid belongs to the class of high-osmolar contrast media (HOCM), with an osmolality that is approximately 5–8 times that of plasma when formulated for equivalent iodine delivery [2]. For comparison, diatrizoate solutions are reported to have osmolalities ranging from 1500 to over 2000 mOsm/kg, depending on concentration, while non-ionic monomers like iohexol have a low osmolality in the 400–750 mOsm/kg range [3], . This high osmolality is a class-defined property that is directly linked to the ionic dissociation mechanism.

Osmolality Ionic Monomer Contrast Media Adverse Effects

Structural Differentiation: Unique Pentaethylene Glycol Side Chain of Iotrizoic Acid

The defining chemical feature that sets iotrizoic acid apart from all generic ionic monomers is its side chain: a 2,5,8,11,14-pentaoxahexadecan-16-amido group, which is a long, flexible chain of five ethylene glycol units terminated with a methyl ether [1]. This is in stark contrast to diatrizoic acid, which has short acetamido substituents, and iothalamic acid, which possesses an acetamido and a methylcarbamoyl group [2], [3]. This long polyether side chain dramatically increases the hydrophilicity and water solubility of iotrizoic acid compared to other ionic monomers. However, its most significant impact is on its interaction with biological transporters; the chain is a structural motif found in other hepatotropic agents like iodoxamic acid, where it is recognized by hepatic sinusoidal membrane transporters such as OATP1B1 and OATP1B3, facilitating its hepatobiliary targeting [4]. This structural feature is the direct cause of its ATC classification as a hepatotropic agent.

Chemical Structure Lipophilicity Protein Binding Structure-Activity Relationship

High-Value Application Scenarios for Iotrizoic Acid (CAS 16024-67-2) in Preclinical Research


Preclinical Hepatobiliary Contrast Agent for Small Animal Imaging Protocol Development

Iotrizoic acid's ATC designation as a hepatotropic agent (V08AC) directly supports its use as a tool compound for the development and validation of preclinical hepatobiliary imaging protocols in small animals such as rats and mice [1]. Unlike the use of generic nephrotropic ionic monomers such as diatrizoate or iothalamate, which would be renally cleared, iotrizoic acid can be utilized to specifically opacify the liver parenchyma and biliary tree for X-ray computed tomography (CT) imaging studies [2]. This enables research into liver morphology, biliary excretion dynamics, and the development of novel hepatocyte-targeted diagnostic agents [3].

Investigative Tool for Studying Hepatic Transporter Interactions (OATP1B1/OATP1B3)

The unique long polyether side chain of iotrizoic acid, a structural analog of iodoxamic acid, makes it a valuable tool for studying the interaction of triiodobenzoic acid derivatives with hepatic organic anion-transporting polypeptides (OATPs) such as OATP1B1 and OATP1B3 [1]. Researchers can use this compound as a model substrate to probe the structure-activity relationship for hepatic uptake transporters, facilitating drug-drug interaction (DDI) studies or the design of new, selectively targeted contrast and therapeutic agents [2]. This is a specific molecular biology application not possible with simple ionic monomers like diatrizoate.

Chemical Standard for Analytical Method Development and Quality Control of Iodinated Contrast Media

With its well-defined molecular formula and unique mass spectrum signature, iotrizoic acid serves as a high-purity reference standard for the development of LC-MS/MS and HPLC methods to detect and quantify iodinated contrast media in environmental and pharmaceutical samples [1]. Its specific mass-to-charge ratio (exact mass: 762.8636 Da) differentiates it from other environmental contaminants like iopromide and iohexol, allowing for its use as a tracer in environmental persistence studies [2], [3]. This is a specific analytical chemistry application driven by its unique chemical identity.

Formulation Prototyping for Targeted Biliary Delivery Systems

Though clinically inactive, the molecular structure of iotrizoic acid, which prompts active biliary excretion, can serve as a base scaffold for conjugation with therapeutic payloads [1]. In an industrial medicinal chemistry setting, the iotrizoic acid core can be used in the early-stage discovery of new chemical entities that require selective delivery to the liver or bile ducts. This offers an advantage over using a non-ionic monomer like iohexol, which is designed for passive extracellular distribution, as a starting point for synthesizing a targeted compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iotrizoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.